7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
CAS No.: 899395-08-5
Cat. No.: VC4204988
Molecular Formula: C17H22N2O2
Molecular Weight: 286.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899395-08-5 |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.375 |
| IUPAC Name | 7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C17H22N2O2/c1-12-4-5-15-14(10-16(20)21-17(15)13(12)2)11-19-8-6-18(3)7-9-19/h4-5,10H,6-9,11H2,1-3H3 |
| Standard InChI Key | CGYRCQRCLRJFSY-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C)C |
Introduction
7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the coumarin family, characterized by a chromenone structure. This compound features two methyl groups at the 7 and 8 positions, enhancing its lipophilicity, and a 4-methylpiperazine moiety attached at the 4 position, which introduces basic nitrogen functionality. This unique combination of structural elements may influence its biological activity and potential therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one typically involves condensation reactions between appropriate precursors, such as salicylaldehydes and piperazine derivatives. The chemical reactivity of this compound is influenced by its functional groups, particularly the carbonyl group and the piperazine ring, which can participate in various organic reactions like nucleophilic substitutions and additions.
Biological Activity and Potential Applications
While specific biological activities of 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, coumarin derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial properties . The presence of a piperazine moiety may enhance receptor interactions, suggesting potential applications in neuropharmacology or as modulators of biological pathways.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | Chromenone with methyl groups and piperazine moiety | Potential therapeutic applications due to structural features |
| 7-Methoxyflavone | Methoxy group; flavone structure | Anti-inflammatory properties |
| 3-Hydroxyflavone | Hydroxylated at position 3; flavone structure | Antioxidant activity |
| 6-Methylcoumarin | Coumarin derivative; used in perfumery | Flavoring agent |
Research Findings and Future Directions
Research on 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is limited, but its structural similarity to other biologically active coumarins suggests potential for further investigation. Future studies could focus on its interaction with biological targets, such as enzymes or receptors, and its pharmacokinetic properties to explore therapeutic applications.
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